8,9-Dehydroestrone

Description

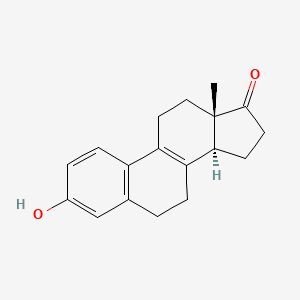

Structure

3D Structure

Properties

IUPAC Name |

(13S,14S)-3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGSRCWSHMWPQE-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197125 | |

| Record name | Hippulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-87-3, 2911-90-2 | |

| Record name | 8,9-Dehydroestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8,9-Dehydroestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta8-Dehydraestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002911902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-DEHYDROESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C1N8RKG9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis of 8,9 Dehydroestrone and Its Derivatives

Key Chemical Reactions and Methodologies Utilized in 8,9-Dehydroestrone (B195169) Synthesis

Stereochemical Control and Regioselectivity in 8,9-Dehydroestrone Synthesis

Achieving precise stereochemical control and regioselectivity is paramount in the synthesis of 8,9-dehydroestrone. The inherent complexity of the steroid skeleton, with its multiple chiral centers, demands careful selection of reagents and reaction pathways. For instance, strategies involving conjugate additions to enone systems or stereoselective cyclizations are employed to establish the correct configuration of the steroid rings. Research into the synthesis of steroid skeletons, such as those involving tandem Claisen-Ene strategies, highlights the importance of controlling stereochemical outcomes during cyclization and rearrangement steps to yield the desired steroid framework, including intermediates for dehydroestrone analogues cdnsciencepub.comscribd.com. The regioselectivity of reactions, such as the introduction of unsaturation or functional groups, is often dictated by the electronic properties of the substrate and the reaction conditions, ensuring that modifications occur at the intended positions within the molecule.

Preparation of Structurally Modified 8,9-Dehydroestrone Analogues and Congeners

The preparation of structurally modified 8,9-dehydroestrone analogues allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Synthesis of Side-Chain Modified 8,9-Dehydroestrone Derivatives

Modifications to the side chain, particularly at the C17 position, are a common approach to creating novel estrogenic compounds. These modifications can involve altering the ketone functionality at C17 or introducing different substituents. For instance, the conversion of the C17 ketone to a hydroxyl group, or further derivatization of this hydroxyl group, can lead to analogues with altered biological activity. Research into estrogen metabolism and synthesis has explored various modifications, including the introduction of specific substituents at C17, which can influence receptor binding and metabolic pathways psu.edukyushu-u.ac.jp.

Aromatic Ring Substitution and Heteroatom Incorporation in 8,9-Dehydroestrone Scaffolds

The aromatic A-ring of 8,9-dehydroestrone offers sites for substitution, which can significantly impact the compound's properties. Introducing substituents such as hydroxyl or methoxy (B1213986) groups, or even heteroatoms, onto the aromatic ring can alter the electronic distribution and steric profile of the molecule, thereby influencing its interaction with biological targets. Studies have investigated the synthesis of catechol metabolites of 8,9-dehydroestrone, such as 2-hydroxy- and 4-hydroxy-8,9-dehydroestrone, which involve hydroxylation of the aromatic ring nih.gov. These modifications are crucial for understanding metabolic pathways and developing compounds with specific pharmacological profiles.

Isotopic Labeling Strategies for 8,9-Dehydroestrone in Mechanistic Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is a powerful tool for investigating the metabolic fate, pharmacokinetic properties, and reaction mechanisms of 8,9-dehydroestrone. Deuterated analogues, such as 8,9-Dehydroestrone-d₂, are synthesized to serve as tracers in quantitative analysis and to study the effects of deuteration on drug metabolism and pharmacokinetics medchemexpress.commedchemexpress.eu. These labeled compounds are invaluable for mechanistic studies, allowing researchers to track the molecule's journey through biological systems and elucidate specific reaction pathways in chemical transformations psu.edu.

Biochemical and Mechanistic Research Perspectives of 8,9 Dehydroestrone

Molecular Interactions of 8,9-Dehydroestrone (B195169) with Biological Macromolecules

Ligand-Protein Interaction Profiling of 8,9-Dehydroestrone

The interaction of 8,9-Dehydroestrone with estrogen receptors (ERα and ERβ) is a key area of investigation, providing insights into its potential biological activity. Studies have characterized its binding affinities to these receptors, often in comparison to other estrogens like 17β-estradiol and estrone (B1671321).

| Compound | ERα Relative Binding Affinity (RBA) (%) | ERβ Relative Binding Affinity (RBA) (%) |

| 8,9-Dehydroestrone | 19 | 32 |

| Estrone | 32 | 19 |

| 17β-Estradiol | 100 | 100 |

These values indicate that 8,9-Dehydroestrone exhibits a binding profile that differs from estrone, showing a higher affinity for ERβ relative to ERα, whereas estrone demonstrates the inverse wikipedia.orgwikipedia.orgoup.com. This differential receptor binding can influence its downstream signaling and tissue-specific effects. Furthermore, structural analyses suggest that the double bond in the B ring of 8,9-Dehydroestrone enhances van der Waals interactions within the ERα binding site, contributing to its binding affinity nih.gov.

Cellular and Subcellular Research Models for 8,9-Dehydroestrone Activity (Excluding Human Clinical Models)

Research employing various cell lines and primary cell cultures has been instrumental in elucidating the cellular and molecular mechanisms of 8,9-Dehydroestrone.

Studies utilizing established cell lines have explored the effects of 8,9-Dehydroestrone and its metabolites. For instance, preliminary investigations using human breast tumor S-30 cell lines indicated that the catechol metabolites of 8,9-Dehydroestrone were significantly less toxic compared to 4-hydroxyequilenin, suggesting a potentially lower cytotoxic potential for these specific metabolites nih.govacs.org.

Furthermore, research examining cofactor peptide recruitment to the estrogen receptor ligand-binding domain (ERα-LBD) has classified 8,9-Dehydroestrone as a partial agonist. In these biochemical assays, it demonstrated similar partial agonism to other conjugated equine estrogen (CEE) components like 17α-dihydroequilenin and 17α-estradiol in recruiting cofactor peptides to ERα oup.comresearchgate.netnih.gov.

| Compound | Cofactor Peptide | Relative Efficacy vs. 17β-Estradiol |

| 8,9-Dehydroestrone | SRC-1 IV | ~75% |

| 8,9-Dehydroestrone | DRIP205 II | ~20-30% |

| 8,9-Dehydroestrone | CBP I | ~20-30% |

| 8,9-Dehydroestrone | p300 I | ~20-30% |

| 8,9-Dehydroestrone | MNAR II | ~20-30% |

These findings highlight that while 8,9-Dehydroestrone interacts with ERα, its ability to recruit key coactivator peptides is less pronounced than that of 17β-estradiol, classifying it as a partial agonist in these specific biochemical interactions oup.comresearchgate.netnih.gov.

Primary cell cultures have been employed to investigate the mechanistic actions of 8,9-Dehydroestrone, particularly in the context of neuroprotection. Studies using primary basal forebrain neurons have demonstrated that 8,9-Dehydroestrone, along with 17β-estradiol and equilin (B196234), provides significant neuroprotection against insults such as glutamate (B1630785) excitotoxicity and β-amyloid25–35-induced damage nih.govd-nb.info.

| Compound | Model System | Protective Effect Against Glutamate-induced LDH Release | Protective Effect Against β-amyloid25–35-induced ATP Decline |

| 8,9-Dehydroestrone | Primary Basal Forebrain Neurons | Significant Reduction | Significant Reduction |

| 17β-Estradiol | Primary Basal Forebrain Neurons | Significant Reduction | Significant Reduction |

| Equilin | Primary Basal Forebrain Neurons | Significant Reduction | Non-significant increase |

These results suggest that 8,9-Dehydroestrone plays a role in preserving neuronal integrity and function under stress conditions, likely through mechanisms involving estrogen receptor signaling pathways nih.govd-nb.info.

The modulation of molecular signaling pathways by 8,9-Dehydroestrone is closely linked to its interaction with estrogen receptors. As an estrogen receptor ligand, it can influence downstream signaling cascades. Computational modeling and biochemical assays suggest that 8,9-Dehydroestrone binds to ERα in a manner similar to other estrogens, forming hydrogen bonds critical for receptor binding nih.gov. The structural feature of a double bond in its B ring enhances van der Waals interactions, contributing to its affinity for the receptor nih.gov.

The partial agonistic activity observed in cofactor peptide recruitment assays indicates that 8,9-Dehydroestrone can initiate signaling events, albeit with potentially different magnitudes or specificities compared to full agonists like 17β-estradiol oup.comresearchgate.netnih.gov. These interactions are crucial for the transactivation of estrogen-responsive genes. While direct activation of specific signaling pathways like MAPK/ERK or PI3K/AKT by 8,9-Dehydroestrone is not extensively detailed in the provided literature, its role as an ER ligand implies potential involvement in these pathways, which are known to be modulated by estrogen signaling wikidoc.org. The observed neuroprotective effects in primary neuronal cultures further suggest that 8,9-Dehydroestrone can activate signaling cascades that promote neuronal survival and mitigate damage nih.govd-nb.info.

Compound Name Table

| Common Name | IUPAC Name (or equivalent descriptor) | CAS Number |

| 8,9-Dehydroestrone | 3-Hydroxy-estra-1,3,5(10),8-tetraen-17-one | 474-87-3 |

Structure Activity Relationship Sar Studies and Rational Design of 8,9 Dehydroestrone Derivatives

Elucidation of Key Structural Features of 8,9-Dehydroestrone (B195169) Critical for Biological Interactions

The biological activity of 8,9-dehydroestrone is intrinsically linked to its unique structural architecture. Like other steroidal estrogens, its interaction with estrogen receptors (ER) is governed by a specific pharmacophore, which includes a phenolic A-ring, a rigid hydrophobic steroid skeleton, and oxygen-containing functional groups at both ends of the molecule. researchgate.net The hydroxyl group at carbon 3 (C3) of the A-ring and the ketone group at C17 are critical for receptor recognition and binding. researchgate.net

The defining structural feature of 8,9-dehydroestrone is the double bond between carbons 8 and 9 (Δ8,9) in the B-ring. wikipedia.org This feature introduces significant conformational changes compared to its saturated counterpart, estrone (B1671321), and is a key determinant of its biological interaction profile. Specifically, this unsaturation dramatically alters the steroid's binding affinity for the two main estrogen receptor subtypes, ERα and ERβ.

Research comparing the receptor binding of various endogenous estrogen metabolites has shown that the presence of the Δ8,9 double bond significantly enhances affinity for ERβ while slightly decreasing it for ERα, relative to estrone. oup.comoup.com Studies have demonstrated that while 8,9-dehydroestrone has a relative binding affinity (RBA) for ERα that is approximately 50% of that of estrone, its affinity for ERβ is over 300% greater than that of estrone. oup.com This indicates that the structural and electronic changes imparted by the Δ8,9 bond are highly favorable for interaction with the ligand-binding pocket of ERβ, highlighting this feature's critical role in conferring receptor subtype selectivity.

Comparative Estrogen Receptor Binding Affinities

| Compound | Relative Binding Affinity (RBA) for ERα (% of Estrone) | Relative Binding Affinity (RBA) for ERβ (% of Estrone) |

|---|---|---|

| Estrone (E1) | 100% | 100% |

| 8,9-Dehydroestrone | 50% | 316% |

| Equilin (B196234) | 45% | 631% |

This table presents the relative binding affinities (RBAs) of 8,9-dehydroestrone and related estrogens for human estrogen receptor subtypes α and β, with estrone as the reference compound. Data sourced from Zhu, B. T., et al. (2006). oup.comoup.com

Design and Synthesis of 8,9-Dehydroestrone Analogues for Targeted Biological Research

The unique biological profile of 8,9-dehydroestrone has prompted the design and synthesis of its analogues to probe specific biological processes, such as metabolism and tissue-selective estrogenic activity. nih.govnih.gov A key area of investigation has been the synthesis of its catechol metabolites to understand its metabolic fate and potential biological consequences. nih.gov

Furthermore, research into 8,9-dehydroestrone sulfate (B86663), a naturally occurring conjugated form, and its active metabolite, 8,9-dehydro-17β-estradiol, informs the rational design of analogues with targeted, tissue-selective effects. nih.govwikipedia.org Clinical studies with 8,9-dehydroestrone sulfate have shown it to be a potent, tissue-selective estrogen, exhibiting significant efficacy in alleviating vasomotor symptoms and preserving bone, while having minimal impact on other peripheral tissues at the doses tested. nih.gov This selective activity profile provides a blueprint for designing novel 8,9-dehydroestrone derivatives that could maximize therapeutic benefits in specific target tissues while minimizing effects elsewhere. Synthetic strategies for other steroidal scaffolds, such as introducing modifications at the C-16 or C-17 positions, could be applied to the 8,9-dehydroestrone framework to develop new agents for targeted biological research. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to 8,9-Dehydroestrone Scaffolds

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. wikipedia.org This methodology has been applied to large sets of steroidal estrogens, including 8,9-dehydroestrone, to understand the structural determinants that govern their differential binding to ERα and ERβ. oup.comoup.com

A comprehensive three-dimensional QSAR (3D-QSAR) study utilizing comparative molecular field analysis (CoMFA) was performed on 47 steroidal estrogen analogues. oup.com This analysis generated predictive models for binding to both human ERα and ERβ. The models for both receptor subtypes demonstrated strong statistical validity and predictive power, yielding valuable insights into the structural features that confer subtype-selective binding. oup.com

The CoMFA models revealed that both steric (shape-based) and electrostatic (charge-based) fields are the primary determinants of binding affinity. For the ERβ model, the electrostatic field contribution was found to be 62%, with the steric field contributing 38%. oup.com These models help to rationalize the observed high binding affinity of 8,9-dehydroestrone for ERβ. The specific electronic and topographic features resulting from the Δ8,9 double bond fit favorably within the distinct steric and electrostatic environment of the ERβ ligand-binding pocket. Such computational models are invaluable for the rational design of new, highly selective ligands for each ER subtype. oup.comnih.gov

Statistical Parameters of CoMFA Models for Estrogen Receptors

| Statistical Parameter | CoMFA Model for ERα | CoMFA Model for ERβ |

|---|---|---|

| r² (Correlation Coefficient) | 0.963 | 0.971 |

| q² (Predictive r²) | 0.531 | 0.634 |

| F test value | 125.050 | 161.432 |

| Steric Field Contribution | 39% | 38% |

| Electrostatic Field Contribution | 61% | 62% |

This table summarizes the statistical validation and field contributions for the 3D-QSAR (CoMFA) models developed for human ERα and ERβ, which included 8,9-dehydroestrone in the training set. Data sourced from Zhu, B. T., et al. (2006). oup.com

Conformational Analysis of 8,9-Dehydroestrone and its Impact on Receptor Binding

The unsaturation between C8 and C9 creates a more planar and rigid structure in the central region of the steroid nucleus. This change in molecular topography directly impacts how the molecule presents its key interacting groups—such as the A-ring phenol (B47542) and the C17 ketone—within the ligand-binding pocket of the estrogen receptors. While a high degree of molecular rigidity is not always a prerequisite for receptor binding, the specific conformation adopted by 8,9-dehydroestrone appears to be particularly well-suited for the ERβ binding site. nih.gov

The results from 3D-QSAR and CoMFA studies indirectly support the importance of this conformation. oup.com By mapping the steric and electrostatic fields, these models define the ideal shape and electronic properties for a ligand within the receptor's active site. The enhanced binding of 8,9-dehydroestrone to ERβ suggests that its conformation, dictated by the Δ8,9 double bond, allows for a more optimal alignment with the favorable steric and electrostatic regions within the ERβ pocket than is possible for estrone. oup.comoup.com This conformational pre-organization reduces the entropic penalty of binding and contributes to its higher affinity and selectivity for the ERβ subtype.

Advanced Analytical and Spectroscopic Research Methodologies Applied to 8,9 Dehydroestrone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Research of 8,9-Dehydroestrone (B195169)

¹H NMR and ¹³C NMR for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are cornerstone techniques for determining the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms, respectively.

For 8,9-Dehydroestrone, ¹H NMR spectroscopy provides detailed insights into the proton connectivity and chemical environments within the molecule. Reported spectral data in deuterated chloroform (B151607) (CDCl₃) include characteristic signals such as a singlet at δH 6.81 ppm for H-1 and another singlet at δH 6.58 ppm for H-4, indicative of aromatic protons. A broad singlet at δH 5.18 ppm is attributed to the phenolic hydroxyl group (ArOH), and a signal at δH 3.50 ppm corresponds to the hydroxyl group at the C-17 position. The proton at the C-17α position appears as a triplet at δH 3.75 ppm, while the protons at C-6 are observed as a multiplet around δH 2.77 ppm. The methyl group (C-18) typically resonates as a singlet at δH 0.78 ppm psu.edu.

¹³C NMR spectroscopy complements ¹H NMR by revealing the carbon backbone. The methyl carbon (C-18) of 8,9-Dehydroestrone has been reported to resonate at δC 11.1 ppm psu.edu. Other carbon signals provide further confirmation of the steroid skeleton, including those corresponding to the aromatic ring, the conjugated double bonds, and the carbonyl group. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of most atoms in the molecule, confirming its structure and distinguishing it from isomers or related compounds google.comdaicelpharmastandards.comgoogleapis.com.

Table 1: ¹H and ¹³C NMR Chemical Shifts for 8,9-Dehydroestrone

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |

| H-1 | 6.81 | s, 1H | psu.edu |

| H-4 | 6.58 | s, 1H | psu.edu |

| ArOH | 5.18 | bs, 1H | psu.edu |

| H-17α | 3.75 | t, 1H | psu.edu |

| OH | 3.50 | s, 1H | psu.edu |

| H-6 | 2.77 | m, 2H | psu.edu |

| CH₃ (C-18) | 0.78 | s, 3H | psu.edu |

| C-18 | 11.1 | psu.edu |

Note: 's' denotes singlet, 'bs' denotes broad singlet, 't' denotes triplet, 'm' denotes multiplet.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex 8,9-Dehydroestrone Structures

Two-dimensional (2D) NMR techniques are essential for resolving complex structural assignments, particularly for molecules with overlapping signals or intricate connectivity. Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are frequently employed.

COSY (¹H-¹H Correlation Spectroscopy): This technique establishes correlations between protons that are coupled through three bonds. By analyzing the cross-peaks in a COSY spectrum, researchers can trace proton connectivity, confirming assignments made from 1D spectra and identifying neighboring protons. This is particularly useful for assigning protons in aliphatic regions of the steroid skeleton googleapis.comemerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly attached to carbons. This allows for the assignment of ¹³C signals based on their corresponding ¹H signals, and vice versa, providing a direct link between proton and carbon assignments googleapis.comemerypharma.comrsc.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing correlations between protons and carbons separated by two or three bonds. This technique is invaluable for identifying quaternary carbons and confirming long-range connectivity, which is critical for assembling the complete structural framework of steroids like 8,9-Dehydroestrone googleapis.comemerypharma.comrsc.org.

These 2D NMR methods have been utilized to confirm the structure of 8,9-Dehydroestrone and its related compounds, providing definitive evidence for the proposed molecular architecture and the position of the double bond at the 8,9 position google.comgoogleapis.comacs.org.

X-ray Crystallography and Single-Crystal Diffraction Studies of 8,9-Dehydroestrone and its Complexes

Studies involving 8,9-Dehydroestrone have utilized X-ray diffraction to confirm its solid-state structure. For instance, crystallization attempts of related compounds have yielded crystals that diffracted X-rays, leading to the determination of lattice parameters. One such analysis identified a tetragonal P lattice with unit cell constants of a = 7.5960(7) Å and c = 7.9698(10) Å, with a unit cell volume of 459.9(1) ų google.com. These parameters are crucial for understanding the packing of molecules in the crystal lattice and can provide insights into intermolecular interactions.

While specific detailed crystallographic data for isolated 8,9-Dehydroestrone may be less frequently published in readily accessible abstracts compared to its NMR data, the technique is a standard for validating the structure of steroid compounds and their derivatives, ensuring the accuracy of structural assignments made through spectroscopic methods google.comresearchgate.net.

Table 2: X-ray Crystallographic Data for 8,9-Dehydroestrone (Related Studies)

| Crystal System | Space Group | Lattice Parameters (Å) | Volume (ų) | Reference |

| Tetragonal | P | a = 7.5960(7) | 459.9(1) | google.com |

| c = 7.9698(10) |

Note: Data pertains to a related compound or crystal, as specific details for isolated 8,9-Dehydroestrone were not fully detailed in all snippets.

Computational Chemistry and Theoretical Modeling of 8,9 Dehydroestrone

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of 8,9-Dehydroestrone (B195169)

Quantum Mechanical (QM) calculations are fundamental in determining the electronic structure, geometries, and reactivity of chemical compounds. These methods, ranging from ab initio approaches to semiempirical calculations, provide detailed information about electron distribution, molecular orbitals, and energy minima researchgate.netru.nl. For molecules like 8,9-Dehydroestrone, QM calculations can elucidate its intrinsic electronic properties and predict potential reaction pathways. For instance, QM-based methods are employed in tools like ChemFrag to analyze fragmentation patterns of organic molecules, including steroids, by evaluating bond orders and heats of formation to predict chemically plausible fragment ions nih.gov. Such analyses are crucial for understanding how a molecule might break down or react under various conditions, contributing to the prediction of its chemical stability and reactivity researchgate.netnih.gov. By analyzing the geometries and charge distributions along minimum energy paths, QM calculations can offer insights into the structural and electrostatic factors influencing a molecule's behavior researchgate.net.

Molecular Dynamics (MD) Simulations of 8,9-Dehydroestrone in Biological Environments

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can capture the dynamic nature of molecules, including their conformational changes, interactions with solvent molecules, and interactions with larger biological entities like proteins researchgate.netnih.gov. Applying MD to compounds like 8,9-Dehydroestrone in biological environments allows researchers to observe how the molecule moves, flexes, and interacts over time. Studies involving other estrogens have utilized MD simulations to predict binding affinities and understand dynamic interactions with biological targets, such as estrogen receptors (ERs) nih.gov. These simulations, often conducted under isothermal and isobaric conditions, provide a more realistic representation of molecular behavior in a physiological context than static models, offering insights into the stability and dynamic interactions of the molecule within complex biological matrices nih.gov.

Docking Studies and Ligand-Protein Interaction Prediction for 8,9-Dehydroestrone

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a target protein. It involves predicting the orientation and conformation of a ligand when bound to a receptor's active site, thereby estimating the binding energy researchgate.netjocpr.com. Docking studies have been instrumental in understanding the interactions of 8,9-Dehydroestrone with biological targets, particularly the estrogen receptor (ER). Research simulating the interactions of several estrogens, including 8,9-Dehydroestrone, with the ERα ligand-binding site has revealed that these compounds bind in similar modes, often forming hydrogen bonds with key residues like Glu 353 nih.gov.

The comparative analysis of intermolecular energies, which accounts for van der Waals and electrostatic forces, provides a quantitative measure of binding strength. Studies have indicated a rank order for binding affinity to ERα, with 17β-estradiol showing the highest affinity, followed by equilin (B196234) and 8,9-Dehydroestrone, and then estrone (B1671321) nih.gov. This suggests that 8,9-Dehydroestrone exhibits significant binding interactions with the estrogen receptor, comparable to other known estrogens. Such predictions are vital for understanding the pharmacological activity and for identifying potential therapeutic targets.

Future Directions and Emerging Research Avenues for 8,9 Dehydroestrone

Exploration of Novel Synthetic Pathways for 8,9-Dehydroestrone (B195169) and its Analogues

The current synthesis of 8,9-dehydroestrone and its metabolites, such as its catechol derivatives, has been documented, providing a foundational basis for chemical exploration. nih.gov However, the future of its synthesis lies in the adoption of more advanced and efficient methodologies that can facilitate the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Modern synthetic strategies such as flow chemistry , organocatalysis , and biocatalysis are anticipated to play a pivotal role in the evolution of 8,9-dehydroestrone synthesis. uva.nlresearchgate.netnih.gov

Flow Chemistry : This technology offers precise control over reaction parameters, leading to improved yields, safety, and scalability. aurigeneservices.comnih.gov Its application to steroid synthesis is a growing field, and its use for 8,9-dehydroestrone could streamline the production of both the parent compound and its derivatives. uva.nlresearchgate.netaurigeneservices.com

Organocatalysis : Offering a green and efficient alternative to metal-based catalysts, organocatalysis has been successfully applied to the asymmetric synthesis of various steroid cores. nih.govsci-hub.se This approach could be instrumental in developing stereoselective syntheses of novel 8,9-dehydroestrone analogues with unique biological activities. nih.govsci-hub.se

Biocatalysis : The use of enzymes in steroid synthesis provides high selectivity and efficiency under mild reaction conditions. nih.govvanderbilt.edu Exploring enzymatic pathways for the synthesis and modification of 8,9-dehydroestrone could lead to the discovery of novel derivatives that are difficult to access through traditional chemical methods. google.combritannica.com

The development of these novel synthetic pathways will be crucial for generating a wider array of 8,9-dehydroestrone analogues, which are essential for detailed biological evaluation and the potential development of new therapeutic agents.

Advanced Mechanistic Studies of 8,9-Dehydroestrone's Biological Interactions

8,9-Dehydroestrone is known to be metabolized to the more potent 8,9-dehydro-17β-estradiol, which exhibits a strong affinity for estrogen receptors (ERs). oup.comwikipedia.org The parent compound, Δ8-Estrone, also demonstrates binding to both ERα and ERβ. sci-hub.se Future research will likely focus on elucidating the nuanced molecular mechanisms that underpin its biological effects, moving beyond simple receptor binding to understand the downstream consequences of these interactions.

Advanced mechanistic studies are expected to explore:

Receptor Conformation and Co-regulator Recruitment : Investigating how the unique structure of 8,9-dehydroestrone and its metabolites influences the conformational changes in ERα and ERβ upon binding. This includes studying the subsequent recruitment of co-activators and co-repressors, which ultimately dictates the transcriptional output. stanfordhealthcare.org

Gene Expression Profiling : The use of transcriptomics, such as microarray analysis and RNA sequencing, will be vital in identifying the specific genes and signaling pathways that are modulated by 8,9-dehydroestrone. nih.govplos.org Comparative studies with estradiol (B170435) will help to delineate the unique genomic signature of 8,9-dehydroestrone. A study on conjugated equine estrogens (CEE), which includes 8,9-dehydroestrone, revealed that CEE treatment in a non-human primate model led to the enrichment of 31 gene sets, with no overlap with those affected by estradiol, suggesting distinct biological effects. nih.govplos.org

Non-Genomic Signaling Pathways : Exploring the rapid, non-genomic effects of 8,9-dehydroestrone is a key area for future research. This involves investigating its ability to activate membrane-associated ERs and trigger downstream signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs). nih.gov

These advanced studies will provide a more comprehensive understanding of how 8,9-dehydroestrone exerts its tissue-selective effects and will be instrumental in identifying potential therapeutic applications. oup.comnih.gov

Integration of 8,9-Dehydroestrone Research with Systems Biology Approaches (Non-Clinical)

Systems biology offers a holistic approach to understanding the complex biological effects of compounds like 8,9-dehydroestrone by integrating multiple layers of biological information. While specific systems biology studies on 8,9-dehydroestrone are currently limited, the application of these approaches to the broader category of conjugated equine estrogens provides a roadmap for future research. nih.gov

Future research integrating systems biology could involve:

In Silico Modeling and Molecular Docking : Computational approaches can be used to model the interaction of 8,9-dehydroestrone and its analogues with ERs and other potential protein targets. umpr.ac.idnih.govmdpi.comwindows.netnih.gov These models can predict binding affinities and help to rationalize the structural basis for its biological activity. umpr.ac.idnih.govmdpi.comwindows.netnih.gov

Metabolomics and Proteomics : Analyzing the global changes in metabolites and proteins in response to 8,9-dehydroestrone treatment can provide a comprehensive picture of its metabolic and signaling effects. nih.gov This can help to identify novel biomarkers of its activity and to understand its systemic impact.

Network Pharmacology : By constructing and analyzing biological networks, researchers can identify the key pathways and molecular targets that are perturbed by 8,9-dehydroestrone. This can help to predict its polypharmacological effects and to identify potential new therapeutic indications.

The integration of these systems biology approaches will be crucial for building a comprehensive understanding of the biological impact of 8,9-dehydroestrone, from the molecular to the systemic level.

Development of Novel Research Tools and Probes Based on 8,9-Dehydroestrone Structure

To facilitate a deeper understanding of the biological roles of 8,9-dehydroestrone, the development of specific research tools and probes is essential. While the synthesis of such tools for 8,9-dehydroestrone has not been extensively reported, the methodologies applied to other steroids provide a clear path forward.

Emerging research in this area will likely focus on:

Fluorescently Labeled Analogues : The synthesis of fluorescently tagged 8,9-dehydroestrone derivatives would enable the visualization of its subcellular localization and trafficking in real-time. This can provide valuable insights into its mechanism of action and its interactions with intracellular components.

Biotinylated Probes : The development of biotinylated 8,9-dehydroestrone probes would facilitate the identification and isolation of its binding partners through techniques such as affinity chromatography and pull-down assays. This could lead to the discovery of novel molecular targets. The synthesis of biotinylated estrone (B1671321) has been reported, providing a template for similar modifications to 8,9-dehydroestrone. researchgate.net

Photoaffinity Labels : The creation of photoactivatable 8,9-dehydroestrone analogues would allow for the covalent labeling of its binding partners upon photoirradiation. This is a powerful tool for identifying direct molecular targets in a complex biological milieu.

Click Chemistry Applications : The use of "click chemistry" provides a versatile and efficient method for attaching various functional groups, such as fluorophores, biotin, or affinity tags, to the 8,9-dehydroestrone scaffold. researchgate.netresearchgate.netmdpi.com This modular approach can accelerate the development of a wide range of chemical probes for studying its biological functions. researchgate.netresearchgate.netmdpi.com

The creation of these novel research tools will be instrumental in advancing our understanding of the molecular pharmacology of 8,9-dehydroestrone and in exploring its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended protocols for handling and solubilizing 8,9-dehydroestrone in experimental settings?

- Methodological Answer : For in vitro studies, 8,9-dehydroestrone is typically dissolved in DMSO at concentrations ranging from 5–20 mM. If solubility issues arise, alternative solvents like ethanol, DMF, or aqueous solutions with surfactants (e.g., 20% SBE-β-CD in saline) are recommended . For in vivo animal studies, formulations such as DMSO:Corn oil (10:90) or PEG400 are validated for intraperitoneal or oral administration. Stability is maintained at -20°C for short-term storage and -80°C for long-term preservation .

Q. How can 8,9-dehydroestrone be reliably identified in complex mixtures like conjugated estrogens?

- Methodological Answer : Liquid chromatography–mass spectrometry (LC-MS) with carbon-coated zirconia or porous graphitic carbon stationary phases resolves isomers such as equilin sulfate and Δ8,9-dehydroestrone sulfate. Gas chromatography-mass spectrometry (GC-MS) is also employed but requires derivatization, which may obscure conjugated forms . The compound’s sodium sulfate form (CAS 61612-83-7) is distinguishable via its molecular formula (C₁₈H₁₉NaO₅S) and UV/fluorescence profiles .

Q. What stability considerations are critical for storing 8,9-dehydroestrone in laboratory settings?

- Methodological Answer : Lyophilized powder remains stable for 3 years at -20°C and 2 years at 4°C. In solution, storage at -80°C for 6 months or -20°C for 1 month is advised. Repeated freeze-thaw cycles should be minimized to prevent degradation. For transport, room temperature is acceptable for short durations .

Advanced Research Questions

Q. How does deuterium substitution in 8,9-dehydroestrone derivatives influence pharmacokinetic properties?

- Methodological Answer : Deuterated analogs (e.g., 8,9-Dehydroestrone-2,4,16,16-d₄) exhibit altered metabolic stability due to the kinetic isotope effect. Studies suggest deuterium reduces first-pass metabolism by cytochrome P450 enzymes, prolonging half-life. Comparative pharmacokinetic assays using LC-MS/MS are recommended to quantify deuterated vs. non-deuterated forms in plasma .

Q. What neuropharmacological effects does 8,9-dehydroestrone exhibit in preclinical models?

- Methodological Answer : In surgically menopausal rat models, continuous 8,9-dehydroestrone administration impaired spatial memory but did not affect basal forebrain cholinergic neuron count. Cognitive assays (e.g., Morris water maze) paired with hormone receptor knockout models can isolate estrogen receptor (ER)-mediated pathways. Notably, tissue selectivity may arise from interactions with ERα/β isoforms .

Q. What advanced analytical methodologies are suitable for quantifying 8,9-dehydroestrone in biological matrices?

- Methodological Answer : Ultra-high-performance LC (UHPLC) coupled with tandem MS achieves attomolar sensitivity for detecting 8,9-dehydroestrone metabolites. Isotope dilution assays using deuterated internal standards improve accuracy. For structural elucidation, nuclear magnetic resonance (NMR) with ¹³C-labeling is critical for resolving B-ring modifications .

Q. How does 8,9-dehydroestrone interact with estrogen receptors to confer tissue-selective activity?

- Methodological Answer : 8,9-Dehydroestrone sulfate binds ERα with higher affinity than ERβ, activating distinct transcriptional pathways in uterine vs. bone tissues. Transactivation assays using luciferase reporters in HEK293 cells and chromatin immunoprecipitation (ChIP) for ER-responsive genes (e.g., pS2) are employed to map tissue-specific effects .

Q. What experimental design frameworks optimize metabolic pathway studies of 8,9-dehydroestrone?

- Methodological Answer : Automated microreactor systems with real-time LC-MS feedback enable kinetic modeling of metabolic conversions. Multi-objective optimization algorithms balance parameters like reaction yield and isomer discrimination. For human studies, crossover designs with placebo controls are essential to account for endogenous estrogen variability .

Q. How should contradictory findings on 8,9-dehydroestrone’s biological activity be reconciled?

- Methodological Answer : Discrepancies in neurocognitive outcomes (e.g., memory impairment vs. enhancement) may stem from dose-dependent effects or interactions with co-administered steroids (e.g., androstenedione). Meta-analyses stratified by hormone ratios and species-specific metabolism (e.g., rodent vs. human CYP450 activity) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.